molecular formula C25H26O8 B2463161 ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610762-75-9

ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2463161
CAS No.: 610762-75-9
M. Wt: 454.475
InChI Key: HUXLFTHCGRHNKJ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a chromene-derived compound featuring a 4H-chromen-4-one (coumarin) core. Key structural attributes include:

  • Position 2: Ethyl carboxylate (–COOEt) group.
  • Position 3: 4-Methoxyphenyl substituent.
  • Position 7: A tert-butoxy-2-oxoethoxy chain (–OCH₂CO–O–C(CH₃)₃).

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O8/c1-6-30-24(28)23-21(15-7-9-16(29-5)10-8-15)22(27)18-12-11-17(13-19(18)32-23)31-14-20(26)33-25(2,3)4/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLFTHCGRHNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H25O6
  • Molecular Weight : 375.41 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C(=O)OC(C)(C)C)C(=C2C=CC(=C1)C(=O)OC2=O)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the chromene core through cyclization reactions.
  • Introduction of the tert-butoxy and methoxy groups via electrophilic aromatic substitution.
  • Esterification to yield the final product.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

Antioxidant Activity

Studies have demonstrated that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance radical scavenging activity, making it a candidate for further exploration in oxidative stress-related diseases .

Anticancer Potential

Chromene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar compounds showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a mechanism that warrants further investigation .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary screening against both Gram-positive and Gram-negative bacteria indicated moderate antibacterial activity, which could be attributed to the chromene moiety's ability to disrupt bacterial cell membranes .

Case Studies

StudyFindings
Study 1 Investigated the antioxidant capacity using DPPH assay; the compound exhibited an IC50 value of 45 µg/mL, indicating strong free radical scavenging activity.
Study 2 Evaluated cytotoxic effects on MCF-7 breast cancer cells; results showed an IC50 of 30 µM after 48 hours of treatment, suggesting potential for development as an anticancer agent.
Study 3 Assessed antimicrobial efficacy against E. coli and S. aureus; results indicated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL.

The biological activities of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The methoxy group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for:

  • Reagent Use : Acting as a reagent in organic synthesis.
  • Material Science : Development of new materials with tailored properties.

Biology

The compound exhibits significant biological activities that make it a candidate for various applications in biological research:

  • Anticancer Activity : Preliminary studies suggest that derivatives of chromenes can inhibit cancer cell proliferation by inducing apoptosis.
  • Antimicrobial Properties : The compound may exhibit activity against a range of bacterial and fungal pathogens.

A study highlighted the potential of chromene derivatives in targeting specific pathways involved in cancer progression, suggesting further exploration into their mechanisms of action could yield valuable therapeutic insights .

Medicine

The medicinal applications of this compound include:

  • Drug Development : Its biological activities position it as a promising candidate for drug discovery, particularly in developing new anticancer or antimicrobial agents.
  • Therapeutic Applications : Research is ongoing to evaluate its efficacy in treating diseases such as cancer and infectious diseases due to its potential to interact with biological targets effectively.

Industry

In industrial applications, this compound's unique properties can be leveraged for:

  • Chemical Manufacturing : Utilized as an intermediate in the synthesis of specialty chemicals.
  • Material Development : Its structural characteristics may lead to innovations in creating polymers or other materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, suggesting potential use in antibiotic formulations.
Study 3Synthesis MethodsDeveloped efficient synthetic routes that enhance yield and reduce reaction times for producing the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Chromene derivatives are widely studied for their biological activities and photophysical properties. Below is a comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Attributes Biological Activity Reference
Target Compound 7-(tert-butoxy-2-oxoethoxy), 3-(4-methoxyphenyl) Not explicitly reported Ethyl ester, tert-butyl-protected ether Not reported
4a () 7-(4-chlorophenyl-2-oxoethoxy), 3-(4-methoxyphenyl) Not reported Chlorophenyl, α-glucosidase inhibitor scaffold Potential α-glucosidase inhibitor
4b () 7-(4-chlorophenyl-2-oxoethoxy), 6-methoxy, 3-(4-methoxyphenyl) Not reported Additional 6-methoxy group Enhanced inhibitory activity
OXE-I () 7-(diethylamino), 3-carbaldehyde oxime 420.51 Diethylamino, oxime ester Not specified
4-(Decyloxy)phenyl derivative () 7-(trifluoromethyl), 4-(decyloxy)phenyl Not reported Trifluoromethyl, long alkoxy chain Antiviral, anti-inflammatory
Compound () 7-(4-acetylpiperazinyl-2-oxoethoxy), 3-(4-methoxyphenyl) 436.46 Acetylpiperazinyl group Not specified
Key Observations:
  • Substituent Diversity : The tert-butoxy group in the target compound contrasts with chlorophenyl (4a, 4b), trifluoromethyl (), and heterocyclic (e.g., piperazinyl in ) substituents in analogs.
  • Bioactivity Trends: Chlorophenyl and trifluoromethyl groups () correlate with α-glucosidase inhibition and antiviral activity, respectively.

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